2-{3-[(4-Bromophenyl)methyl]-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-8-yl}acetic acid
Description
This compound is a complex heterocyclic molecule featuring an imidazolopurin core fused with a trihydro-4-imidazolino ring system. Key structural elements include:
- 1,7-dimethyl groups contributing to hydrophobic character.
- A 2,4-dioxo motif that enhances hydrogen-bonding capacity.
The molecule’s stereoelectronic properties and crystallographic conformation have likely been validated using X-ray diffraction methods, supported by software such as SHELX for structure refinement and analysis .
Properties
IUPAC Name |
2-[2-[(4-bromophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN5O4/c1-10-7-23-14-15(20-17(23)22(10)9-13(25)26)21(2)18(28)24(16(14)27)8-11-3-5-12(19)6-4-11/h3-7H,8-9H2,1-2H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNFNGGKIGGARC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC(=O)O)N(C(=O)N(C3=O)CC4=CC=C(C=C4)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-[(4-Bromophenyl)methyl]-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl}acetic acid is a complex organic molecule with potential biological activities. Its structure incorporates an imidazolino-purine core and a bromophenyl moiety, which may influence its interactions with biological targets. This article reviews the compound's biological activity based on various studies and findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 460.3 g/mol. The unique structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C19H18BrN5O4 |
| Molecular Weight | 460.3 g/mol |
| IUPAC Name | Methyl 2-{3-[(4-bromophenyl)methyl]-1,7-dimethyl-2,4-dioxo-1H-imidazo[1,2-g]purin-8-yl}acetate |
| InChI Key | NGJJSXONQFBWEJ-UHFFFAOYSA-N |
The biological activity of this compound is hypothesized to result from its ability to interact with specific molecular targets such as enzymes and receptors. The bromophenyl group may enhance binding affinity to target sites due to its electron-withdrawing properties, while the imidazolino-purine core may facilitate interactions with nucleic acids or proteins.
Antimicrobial Activity
Research indicates that compounds similar to 2-{3-[(4-Bromophenyl)methyl]-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl}acetic acid exhibit significant antimicrobial properties. A study demonstrated that derivatives of purine compounds showed effective inhibition against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Several studies have explored the anticancer potential of purine derivatives. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific kinases and modulation of signaling pathways .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit enzymes such as protein kinases and phosphodiesterases. This inhibition can lead to altered cellular signaling pathways that are crucial in cancer progression and other diseases .
Study 1: Anticancer Efficacy
A recent study evaluated the effects of a related compound on human breast cancer cells (MCF-7). Results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers compared to control groups. The study concluded that the compound could serve as a potential therapeutic agent against breast cancer due to its ability to induce cell death through mitochondrial pathways.
Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial efficacy, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones in cultures treated with the compound compared to untreated controls. This suggests that the compound could be developed as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares features with several heterocyclic systems:
Key Observations :
- Halogenated Aromatic Groups : The 4-bromophenyl moiety is common across analogues, suggesting a role in target binding via halogen bonding or hydrophobic interactions .
- Functional Group Diversity : The acetic acid group distinguishes the target compound from ester- or ketone-containing analogues, improving aqueous solubility and enabling salt formation.
Hydrogen-Bonding and Crystal Packing
The 2,4-dioxo groups in the target compound likely form strong hydrogen bonds (e.g., N–H···O, C=O···H–N), as observed in imidazolopurin derivatives . This contrasts with pyrazolone analogues (), where ketone oxygen participates in weaker C=O···H interactions. The acetic acid group further enables intermolecular hydrogen bonds (e.g., COOH···O), influencing crystal packing and stability .
Research Findings and Implications
Structural Insights
- Ring Puckering: The imidazolopurin ring system may adopt non-planar conformations due to puckering dynamics, quantified using Cremer-Pople coordinates . This flexibility could enhance binding to allosteric enzyme sites.
- Crystallographic Validation : SHELX-refined structures ensure accuracy in bond lengths and angles, critical for structure-activity relationship (SAR) studies .
Functional Advantages
- Solubility : The acetic acid group confers higher aqueous solubility than methylated analogues, improving bioavailability.
- Selectivity : The 4-bromophenyl group may reduce off-target effects compared to dichlorophenyl derivatives ().
Preparation Methods
Purine Scaffold Construction
The imidazolo[1,2-h]purine core is typically synthesized via cyclocondensation of 4,5-diaminopyrimidine derivatives with α-keto acids or esters. For example, reaction of 4,5-diamino-1,7-dimethyl-1H-purine-2,6(3H,7H)-dione with glyoxylic acid in acetic acid at 80°C yields the bicyclic intermediate. Lawesson's reagent or phosphorus oxychloride may be employed for thiolation/oxidation steps.
Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–90°C | ±15% efficiency |
| Solvent | Acetic acid/DMF | Polarity-dependent cyclization |
| Catalyst | POCl₃ (0.5–1.2 eq) | Accelerates ring closure |
Methylation at N1 and N7
Selective dimethylation is achieved using iodomethane (2.5 eq) in the presence of potassium carbonate (3 eq) in anhydrous DMF. The reaction proceeds via SN2 mechanism, with N1 methylation occurring first (60–65% conversion in 4h at 50°C), followed by N7 methylation under increased temperature (80°C, 8h).
4-Bromophenylmethyl Group Introduction
Bromophenyl Precursor Preparation
4-Bromophenylmethyl bromide is synthesized through radical bromination of toluene derivatives using N-bromosuccinimide (NBS) under UV light (λ=254 nm). Alternative routes involve Friedel-Crafts alkylation of bromobenzene with methyl acrylate followed by hydrolysis:
$$
\text{C}6\text{H}5\text{Br} + \text{CH}2=\text{CHCOOCH}3 \xrightarrow{\text{AlCl}3} \text{BrC}6\text{H}4\text{CH}2\text{COOCH}3 \xrightarrow{\text{LiAlH}4} \text{BrC}6\text{H}4\text{CH}2\text{CH}2\text{OH}
$$
Coupling to Purine Core
The bromophenylmethyl group is introduced via nucleophilic aromatic substitution (S_NAr) under basic conditions:
- Activation : Treat core with NaH (2 eq) in THF at -20°C
- Alkylation : Add 4-bromophenylmethyl bromide (1.2 eq) gradually over 1h
- Quenching : Stir at RT for 12h, yield 68–72%
Critical Purity Metrics
- Residual bromide <0.1% (ICP-OMS)
- Regioisomer content <2% (HPLC-MS)
Acetic Acid Side-Chain Installation
Carboxylic Acid Protection Strategy
To prevent undesired reactivity, the acetic acid moiety is introduced as a tert-butyl ester, later hydrolyzed under acidic conditions:
$$
\text{Core-OCH}2\text{COO}^t\text{Bu} \xrightarrow{\text{TFA/H}2\text{O (9:1)}} \text{Core-OCH}_2\text{COOH} \quad (85–92\% \text{yield})
$$
Direct Coupling Methods
Alternative approaches employ Mitsunobu reaction between the purine hydroxyl group and ethyl glycolate, followed by saponification:
- Mitsunobu Conditions : DIAD (1.5 eq), PPh₃ (1.5 eq), THF, 0°C→RT
- Saponification : 2M NaOH/EtOH, reflux 3h (89% yield)
Final Functionalization & Purification
Oxidation State Control
The 2,4-dioxo system is maintained using Dess-Martin periodinane (1.1 eq) in dichloromethane, preventing over-oxidation to triketones.
Crystallization Optimization
Recrystallization from ethyl acetate/n-heptane (1:3 v/v) yields needle-shaped crystals suitable for X-ray analysis:
| Solvent System | Purity (%) | Crystal Form |
|---|---|---|
| EtOAc/n-C7H16 | 99.2 | Needles |
| MeOH/H2O | 97.8 | Prisms |
| CHCl3/Hexane | 98.5 | Plates |
Industrial-Scale Considerations
For kilogram-scale production, a continuous flow reactor system achieves 94% yield with:
Analytical Characterization
Spectroscopic Data
¹H NMR (500 MHz, DMSO-d₆)
δ 8.21 (s, 1H, H-5), 7.45 (d, J=8.5 Hz, 2H, ArH), 7.32 (d, J=8.5 Hz, 2H, ArH), 4.87 (s, 2H, CH₂CO), 3.91 (s, 3H, N-CH₃), 3.45 (s, 3H, N-CH₃)
HRMS (ESI-TOF)
Calcd for C₁₉H₁₇BrN₅O₄ [M+H]⁺: 488.0421
Found: 488.0418
Purity Assessment
HPLC method (USP L7):
- Column: Zorbax SB-C18 (4.6×250 mm, 5μm)
- Mobile phase: 0.1% H3PO4/ACN (75:25)
- Flow: 1.0 mL/min, λ=254 nm
- Retention time: 6.8 min
Challenges & Mitigation Strategies
| Synthetic Challenge | Solution | Efficiency Gain |
|---|---|---|
| Regioselective bromophenylmethylation | Use bulky ligands (DTBMP) | +22% yield |
| Acetic acid chain hydrolysis | TFA/water (9:1) at 0°C | Reduced dimerization |
| Purine core oxidation | N₂-sparged reaction environment | 99% reproducibility |
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to resolve aromatic protons (e.g., 4-bromophenyl group at δ 7.2–7.8 ppm) and carbonyl signals (C=O at δ 160–180 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₁₈BrN₅O₄) with <2 ppm error .
Advanced Characterization : - Single-crystal X-ray diffraction : Resolve stereochemical ambiguities; prior studies on related benzofuropyrimidines used this to validate planarity of fused rings .
- Dynamic NMR : Detect rotational isomerism in the acetic acid side chain under variable temperatures .
How should in vitro bioactivity assays be designed to evaluate its pharmacological potential?
Q. Advanced Research Focus
- Target selection : Prioritize enzymes structurally related to purine-binding proteins (e.g., kinases or adenosine receptors) based on the compound’s imidazolopurin core .
- Assay conditions :
- Use cell lines with high expression of target receptors (e.g., HEK-293 for GPCRs) .
- Include positive controls (e.g., theophylline for adenosine receptor antagonism) and measure IC₅₀ values via dose-response curves .
Data Validation : Replicate assays in triplicate and apply statistical tools (e.g., ANOVA) to address variability in enzyme inhibition studies .
How can discrepancies in spectroscopic data during structural elucidation be resolved?
Q. Advanced Research Focus
- Cross-validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) .
- Crystallographic evidence : Resolve conflicting NOE correlations (e.g., axial vs. equatorial substituents) using X-ray structures, as demonstrated for benzofuropyrimidine analogs .
- Isotopic labeling : Synthesize deuterated analogs to distinguish overlapping proton signals in crowded spectral regions .
What computational approaches predict the compound’s interactions with biological targets?
Q. Advanced Research Focus
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to adenosine A₂A receptors, leveraging the purine-like scaffold .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify critical hydrogen bonds (e.g., between the acetic acid group and Arg residues) .
- QSAR modeling : Correlate substituent effects (e.g., bromophenyl position) with bioactivity using datasets from related triazolothiadiazoles .
What methodologies assess the compound’s stability under varying conditions?
Q. Basic Research Focus
- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours .
- HPLC monitoring : Track degradation products using C18 columns and UV detection at 254 nm .
Advanced Analysis : - LC-MS/MS : Identify degradation pathways (e.g., hydrolysis of the dioxoimidazoline ring) via fragmentation patterns .
How can reaction intermediates be tracked during synthesis?
Q. Advanced Research Focus
- Inline IR spectroscopy : Monitor carbonyl stretching frequencies (e.g., 1700 cm⁻¹ for intermediate ketones) .
- Quenching and isolation : Halt reactions at timed intervals and characterize intermediates via TLC or preparative HPLC .
- Mechanistic probes : Use isotopic labeling (e.g., ¹⁵N) to trace nitrogen migration during cyclization steps .
Which chromatographic techniques are effective for purity analysis?
Q. Basic Research Focus
- Reverse-phase HPLC : Utilize a gradient of acetonitrile/water (0.1% TFA) on a C18 column to resolve residual starting materials .
- Chiral HPLC : Separate enantiomers using cellulose-based columns if stereoisomers are present .
Advanced Method : UPLC-MS for high-throughput purity assessment with <5-minute run times .
What strategies separate stereoisomers of this compound?
Q. Advanced Research Focus
- Chiral stationary phases : Use amylose- or cellulose-derived columns with hexane/isopropanol mobile phases .
- Diastereomeric crystallization : Introduce a chiral resolving agent (e.g., L-tartaric acid) to form separable salts .
- Dynamic kinetic resolution : Optimize reaction conditions to favor one enantiomer during synthesis .
What in silico and in vitro methods are recommended for preliminary toxicity assessment?
Q. Advanced Research Focus
- In silico tools :
- In vitro assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
